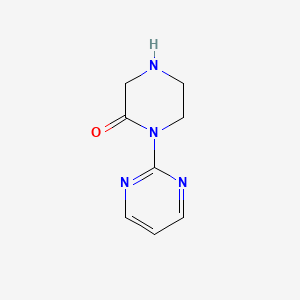

1-(Pyrimidin-2-yl)piperazin-2-one

Vue d'ensemble

Description

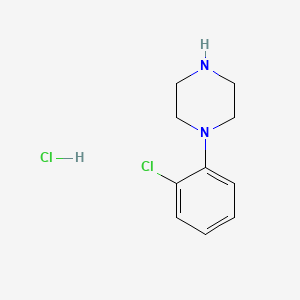

1-(Pyrimidin-2-yl)piperazin-2-one, also known as 1-(2-Pyrimidyl)piperazine, is a piperazine-based derivative . It is a metabolite of buspirone .

Molecular Structure Analysis

The molecular structure of this compound has been determined . It is known to act as an antagonist of the α2-adrenergic receptor and, to a much lesser extent, as a partial agonist of the 5-HT1A receptor .Applications De Recherche Scientifique

Metabolic Pathways and Drug Development

Research on arylpiperazine derivatives, including compounds related to “1-(Pyrimidin-2-yl)piperazin-2-one,” highlights their significance in the treatment of depression, psychosis, or anxiety due to extensive pre-systemic and systemic metabolism. These derivatives undergo CYP3A4-dependent N-dealkylation forming 1-aryl-piperazines, which have varied effects on serotonin receptors and other neurotransmitter receptors. This understanding aids in developing drugs with specific target site actions, particularly in the brain, and can be crucial in addressing individual variability in drug metabolism and efficacy (Caccia, 2007).

Dipeptidyl Peptidase IV (DPP IV) Inhibitors

DPP IV inhibitors, used for treating type 2 diabetes mellitus (T2DM), include compounds with piperazine and pyrimidine structures. These inhibitors aim to prevent the degradation of incretin molecules, thus promoting insulin secretion. The research includes various chemical groups such as pyrrolidines, thiazolidines, and notably, piperazines and pyrimidines, highlighting the vast potential of these compounds in medicinal chemistry for T2DM treatment (Mendieta, Tarragó, & Giralt, 2011).

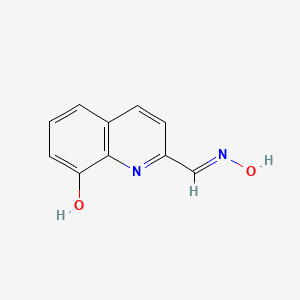

DNA Interaction and Radioprotectors

The compound Hoechst 33258 and its analogues, which are related to the structural family of “this compound,” demonstrate strong binding to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. This property is utilized in fluorescent DNA staining, radioprotection, and as topoisomerase inhibitors. It signifies the potential of pyrimidin-2-yl)piperazin-2-one derivatives in the development of diagnostic tools and therapeutic agents targeting DNA interactions (Issar & Kakkar, 2013).

Therapeutic Applications in Tuberculosis (TB)

Macozinone, a compound undergoing clinical studies for TB treatment, showcases the utility of piperazine-benzothiazinone derivatives in targeting specific enzymes involved in Mycobacterium tuberculosis cell wall synthesis. This research underscores the promising role of “this compound” derivatives in formulating more efficient TB drug regimens, leveraging their action on decaprenylphospohoryl ribose oxidase DprE1 (Makarov & Mikušová, 2020).

Mécanisme D'action

Propriétés

IUPAC Name |

1-pyrimidin-2-ylpiperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O/c13-7-6-9-4-5-12(7)8-10-2-1-3-11-8/h1-3,9H,4-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCXAMWMCBMTBOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)C2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40668082 | |

| Record name | 1-(Pyrimidin-2-yl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40668082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59637-59-1 | |

| Record name | 1-(Pyrimidin-2-yl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40668082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

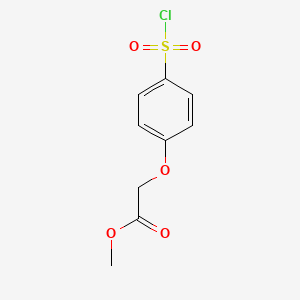

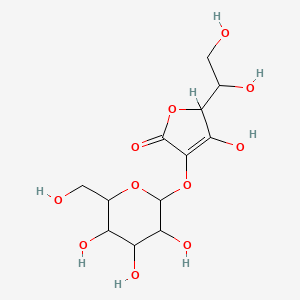

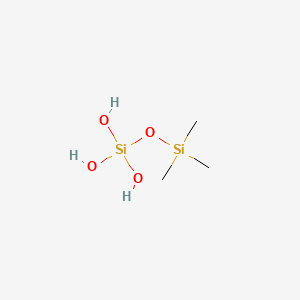

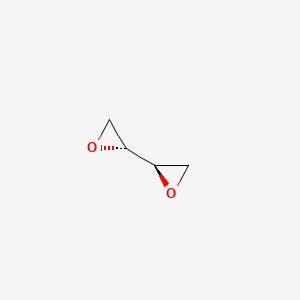

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7Z,11E)-5-Hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-7,11-diene-2,6,21-trione](/img/structure/B3029158.png)